molecular formula C19H12Cl2FN5O2 B2960426 N-(3,4-dichlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-45-4

N-(3,4-dichlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2960426
CAS No.: 852450-45-4
M. Wt: 432.24
InChI Key: MOYIUAKUZNUTLS-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a dichlorophenyl and fluorophenyl substituent. The core pyrazolo[3,4-d]pyrimidine scaffold is known for its role in kinase inhibition and anticancer applications.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2FN5O2/c20-15-6-3-12(7-16(15)21)25-17(28)9-26-10-23-18-14(19(26)29)8-24-27(18)13-4-1-11(22)2-5-13/h1-8,10H,9H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYIUAKUZNUTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C19H12Cl2FN5O2\text{C}_{19}\text{H}_{12}\text{Cl}_2\text{F}\text{N}_5\text{O}_2

Key properties include:

  • Molecular Weight : 432.2 g/mol
  • CAS Number : 852450-45-4

The presence of halogenated phenyl groups and a pyrazolo-pyrimidine core suggests potential interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has been shown to inhibit specific enzymes critical for bacterial survival. Its structure allows it to interact with active sites of enzymes involved in metabolic pathways relevant to microbial resistance.
  • Antitumor Activity : Pyrazole derivatives, including this compound, have demonstrated antitumoral properties. Studies have indicated that similar compounds can act as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and histone demethylases (KDMs) .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted in various studies. It may inhibit the production of pro-inflammatory cytokines and other mediators involved in inflammation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural FeatureImpact on Activity
Dichlorophenyl Group Enhances lipophilicity and potential enzyme binding affinity
Fluorophenyl Group May improve metabolic stability and bioavailability
Pyrazolo-Pyrimidine Core Essential for interaction with biological targets, including KDMs

Case Study 1: Antitumor Activity

A study by Abdel-Maksoud et al. demonstrated that pyrazole derivatives exhibit significant antitumor activity against various cancer cell lines. The study highlighted the importance of the pyrazole moiety in enhancing cytotoxic effects through inhibition of tumor growth .

Case Study 2: Antimicrobial Properties

In research focusing on antimicrobial activity, compounds structurally similar to this compound were found to effectively inhibit bacterial growth by targeting essential metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of pyrazolo[3,4-d]pyrimidine acetamides. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Physical Properties of Selected Pyrazolo[3,4-d]pyrimidine Acetamides

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound R1: 3,4-dichlorophenyl; R2: 4-fluorophenyl C19H12Cl2FN5O2 ~432 N/A Dual electron-withdrawing groups (Cl, F); potential for enhanced target binding
N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide () R1: 3-chlorophenyl; R2: 4-acetylphenyl C21H16ClN5O3 ~430 N/A Acetyl group increases polarity; may improve solubility
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide () R1: 4-chlorophenyl; R2: naphthalen-1-yl C23H16ClN5O2 429.9 N/A Bulky naphthyl group; possible steric hindrance affecting activity
(R/S)-2-(1-(4-amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () R1: morpholinophenyl; R2: chromenone C31H25F2N7O3 599.1 242–245 Extended chromenone moiety; stereochemistry (96% enantiomeric excess) impacts activity
Example 83 () R1: dimethylamino; R2: fluorophenyl-isopropoxy C29H28F2N6O3 571.2 302–304 High melting point due to rigid substituents; potential thermal stability

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (Cl, F): The target compound’s 3,4-dichlorophenyl and 4-fluorophenyl groups likely enhance electrophilicity, improving interactions with nucleophilic residues in enzymes like kinases.
  • Steric Effects : The naphthalen-1-yl group in may reduce binding efficiency due to steric bulk, whereas the smaller fluorophenyl group in the target compound allows tighter target engagement .
  • Thermal Stability: Compounds with rigid substituents (e.g., chromenone in ) exhibit higher melting points (>240°C), suggesting improved crystallinity and formulation stability .

Q & A

Q. What are the key synthetic routes for preparing N-(3,4-dichlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-aryl-substituted α-chloroacetamides under reflux conditions in aprotic solvents (e.g., DMF or dichloromethane) yields the target molecule. Triethylamine is often used to neutralize HCl byproducts . Crystallization from dichloromethane/ethyl acetate mixtures (1:1) optimizes purity, with yields typically ranging from 65–75% .

Q. How is structural characterization performed for this compound?

  • NMR : Proton NMR (¹H NMR) identifies aromatic protons (δ 7.42–7.58 ppm for fluorophenyl groups) and amide NH signals (δ 10.10–13.30 ppm). Integration ratios confirm substituent positions .
  • X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl groups) and hydrogen-bonding networks (N–H⋯O interactions along [100] crystallographic axes) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 474.38 for related analogs) confirm molecular weight .

Q. What preliminary biological screening methods are recommended?

Use in vitro assays targeting kinase inhibition or receptor binding. For example:

  • Kinase inhibition : Measure IC₅₀ values against tyrosine kinases using fluorescence polarization assays.
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM.
  • Solubility : Assess in PBS (pH 7.4) or DMSO to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Apply Design of Experiments (DoE) methodologies:

  • Factors : Temperature (60–120°C), solvent polarity (DMF vs. THF), and molar ratios (1:1 to 1:2.5).
  • Response surface modeling : Identifies optimal conditions (e.g., 90°C in DMF with 1:2.2 reagent ratio), increasing yield by 15–20% .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate isomers or byproducts .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., ATP concentration in kinase assays).
  • Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) to identify SAR trends .

Q. What computational methods support crystallographic data interpretation?

  • Density Functional Theory (DFT) : Calculate bond lengths and angles (e.g., C–Cl: 1.74 Å, C–F: 1.35 Å) to validate experimental crystallographic data .
  • Molecular docking : Predict binding modes to kinases (e.g., ABL1 or EGFR) using AutoDock Vina. Focus on π-π stacking between pyrazolo-pyrimidinone and kinase hydrophobic pockets .

Q. How to analyze intermolecular interactions influencing crystallinity?

  • Hydrogen bonding : Map N–H⋯O interactions (2.8–3.0 Å) and weak C–H⋯O/F contacts (3.2–3.5 Å) using Mercury software .
  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (e.g., >250°C) to correlate stability with packing efficiency .

Methodological Considerations Table

Aspect Key Parameters References
Synthetic Yield Reflux in DMF (90°C, 12 h), 1:2.2 molar ratio, triethylamine as base
Crystallinity Slow evaporation from CH₂Cl₂/EtOAc (1:1), N–H⋯O chains along [100] axis
Biological Assays IC₅₀ ≤ 5 µM in kinase inhibition, solubility ≥50 µM in PBS
Computational Support DFT-optimized dihedral angles (65.2°), docking scores ≤−8.5 kcal/mol for EGFR

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